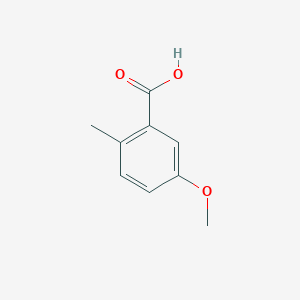

5-Methoxy-2-methylbenzoic acid

概要

説明

5-Methoxy-2-methylbenzoic acid is an organic compound with the chemical formula C9H10O3. It is a colorless or white crystalline solid with a melting point of approximately 146-147°C . This compound is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform . It is commonly used as an intermediate in organic synthesis, particularly in the preparation of drugs and pesticides .

準備方法

Synthetic Routes and Reaction Conditions: 5-Methoxy-2-methylbenzoic acid can be synthesized by the reaction of benzoic acid with methanol in the presence of a catalyst . The reaction can be carried out under acidic or basic conditions, with the reaction mixture being heated and stirred .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient and environmentally friendly methods. For example, the nitration of methyl 3-methylbenzoate using mixtures of nitric acid and acetic anhydride has been developed as a green process . This method offers high selectivity and reduced waste production .

化学反応の分析

Types of Reactions: 5-Methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

科学的研究の応用

Introduction to 5-Methoxy-2-Methylbenzoic Acid

This compound (CAS Number: 3168-59-0) is an aromatic carboxylic acid with significant applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound is characterized by its molecular formula and a molecular weight of approximately 166.174 g/mol. Its physical properties include a melting point of 146-147°C and a boiling point of around 306°C .

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential as anti-inflammatory agents and analgesics. Research indicates that modifications to the methoxy and methyl groups can enhance biological activity and selectivity towards specific targets.

Case Study: Anti-Inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models, suggesting its potential use in treating conditions like arthritis and other inflammatory disorders.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis, particularly in the production of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including esterification and acylation, making it valuable for synthesizing esters and amides.

Example Reaction

This compound can be converted into methyl esters through reaction with methanol under acidic conditions, facilitating further functionalization.

Material Science

In materials science, this compound is investigated for its role in developing polymeric materials and coatings. Its structural features contribute to the thermal stability and mechanical properties of polymer matrices.

Application in Coatings

Research has shown that incorporating this compound into polymer formulations enhances adhesion properties and resistance to environmental degradation.

Toxicological Profile

While this compound has beneficial applications, it is essential to consider its safety profile. The compound poses certain hazards:

- Harmful if swallowed (H302)

- Causes skin irritation (H315)

Safety data sheets recommend handling the compound with care, using appropriate personal protective equipment (PPE) to mitigate exposure risks .

作用機序

The mechanism of action of 5-Methoxy-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor in certain biochemical pathways, affecting the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

2-Hydroxy-5-methoxybenzoic acid:

3-Methoxy-2-methylbenzoic acid: Another structurally related compound with different substitution patterns.

Uniqueness: 5-Methoxy-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications .

生物活性

5-Methoxy-2-methylbenzoic acid (C9H10O3) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its antimicrobial and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzoic acid framework. This structure is crucial for its biological activity, influencing both its solubility and interaction with biological targets.

1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study conducted on various derivatives showed effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The methodology involved testing these compounds at high concentrations (512 mg/L) in brain heart infusion broth, where the absence of growth after incubation indicated potential antimicrobial activity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microbial Target | Activity Observed |

|---|---|---|

| This compound | Staphylococcus aureus | Effective |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

2. Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research indicated that the compound could significantly reduce cell viability in breast cancer cell lines, suggesting its role as a potential chemotherapeutic agent .

Case Study: In Vitro Effects on Cancer Cell Lines

In vitro studies have demonstrated that treatment with this compound resulted in:

- Cell Cycle Arrest : Induction of G1 phase arrest in MCF-7 breast cancer cells.

- Apoptosis : Increased levels of caspase-3 activity, indicating apoptosis.

- Reduced Migration : Inhibition of metastatic behavior in cancer cells.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within cells. The methoxy group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. This interaction can lead to modulation of signaling pathways involved in cell growth and apoptosis.

Safety and Toxicology

While exploring the potential benefits, it is essential to consider the safety profile of this compound. Toxicological assessments indicate that it may cause skin irritation and is harmful if ingested . Therefore, further studies are required to establish safe dosage levels for therapeutic applications.

特性

IUPAC Name |

5-methoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDIEULKBFEZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294661 | |

| Record name | 5-methoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3168-59-0 | |

| Record name | 3168-59-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding 5-Methoxy-2-methylbenzoic acid in Usnea longissima?

A1: The study identified nine compounds from Usnea longissima, including this compound (also called everninic acid) []. While the research itself doesn't delve into the specific biological activities of this compound, its presence is noteworthy. This compound is a known lichen metabolite and a precursor to various bioactive compounds. Its presence contributes to the overall chemical profile of Usnea longissima and might be of interest for further investigation into potential biological roles within the lichen or potential applications in various fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。